molecular formula C5H4BrIN2 B1384829 3-Bromo-5-iodopyridin-4-amine CAS No. 902837-39-2

3-Bromo-5-iodopyridin-4-amine

Cat. No.: B1384829
CAS No.: 902837-39-2
M. Wt: 298.91 g/mol
InChI Key: OGUAUXDOIHVFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-iodopyridin-4-amine is a chemical compound with the molecular formula C5H4BrIN2 and a molecular weight of 298.91 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H, (H2,8,9) . This indicates that the compound contains a pyridine ring with bromine and iodine substituents at the 3 and 5 positions, respectively, and an amine group at the 4 position.


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 298.91 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Halogen-rich Intermediates

3-Bromo-5-iodopyridin-4-amine and similar halopyridines are valuable as intermediates in medicinal chemistry. For example, Wu et al. (2022) described syntheses of unique halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. These compounds serve as versatile building blocks for creating a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

Aminations and Rearrangements

In the study of aminations of halopyridines, Pieterse and Hertog (2010) found that reactions involving halopyridines, presumably including compounds like this compound, can undergo various rearrangements. These rearrangements are crucial for understanding the mechanisms of amination reactions in these compounds (Pieterse & Hertog, 2010).

Chemoselective Functionalization

Stroup et al. (2007) described the chemoselective functionalization of halopyridines, such as 5-bromo-2-chloro-3-fluoropyridine. These studies are relevant to understanding the behavior of this compound in various chemical reactions, especially in selective amination processes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Novel Pyridine-Based Derivatives

Ahmad et al. (2017) conducted research on the synthesis of novel pyridine-based derivatives, which is significant for understanding the potential applications of this compound. They demonstrated the utility of similar compounds in creating new chemical entities with potential applications in various fields (Ahmad et al., 2017).

Crystal Structure Analysis

Research on the crystal structure of related compounds, like the work of Bunker et al. (2008), provides insights into the physical and chemical properties of this compound. Understanding the crystal structure is vital for applications in materials science and pharmaceuticals (Bunker et al., 2008).

Safety and Hazards

The safety information for 3-Bromo-5-iodopyridin-4-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

3-bromo-5-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUAUXDOIHVFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650765
Record name 3-Bromo-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-39-2
Record name 3-Bromo-5-iodo-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-iodopyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-iodopyridin-4-amine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-iodopyridin-4-amine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-iodopyridin-4-amine
Reactant of Route 5
3-Bromo-5-iodopyridin-4-amine
Reactant of Route 6
3-Bromo-5-iodopyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.